CMKLR1 antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

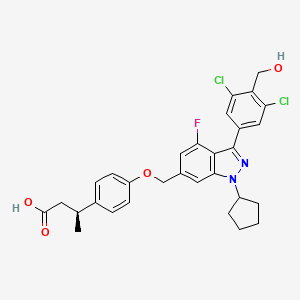

2D Structure

3D Structure

Properties

Molecular Formula |

C30H29Cl2FN2O4 |

|---|---|

Molecular Weight |

571.5 g/mol |

IUPAC Name |

(3S)-3-[4-[[1-cyclopentyl-3-[3,5-dichloro-4-(hydroxymethyl)phenyl]-4-fluoroindazol-6-yl]methoxy]phenyl]butanoic acid |

InChI |

InChI=1S/C30H29Cl2FN2O4/c1-17(10-28(37)38)19-6-8-22(9-7-19)39-16-18-11-26(33)29-27(12-18)35(21-4-2-3-5-21)34-30(29)20-13-24(31)23(15-36)25(32)14-20/h6-9,11-14,17,21,36H,2-5,10,15-16H2,1H3,(H,37,38)/t17-/m0/s1 |

InChI Key |

PSFVPDVRKIFGLA-KRWDZBQOSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC3=C(C(=C2)F)C(=NN3C4CCCC4)C5=CC(=C(C(=C5)Cl)CO)Cl |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC3=C(C(=C2)F)C(=NN3C4CCCC4)C5=CC(=C(C(=C5)Cl)CO)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of CMKLR1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23, is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a spectrum of inflammatory and metabolic diseases. Its endogenous ligand, the adipokine chemerin, orchestrates a complex signaling cascade upon binding, influencing immune cell trafficking, adipogenesis, and glucose homeostasis.[1][2] CMKLR1 antagonists, by competitively or allosterically inhibiting the binding of chemerin, offer a promising strategy to modulate these pathological processes.[3] This technical guide provides an in-depth exploration of the mechanism of action of CMKLR1 antagonists, detailing the core signaling pathways, presenting quantitative data for key antagonists, and outlining the experimental protocols crucial for their characterization.

The CMKLR1 Signaling Axis

CMKLR1 is primarily coupled to the Gαi/o family of G proteins.[4] Activation of CMKLR1 by its agonist, chemerin, initiates a cascade of intracellular events that ultimately mediate the receptor's physiological and pathological effects. CMKLR1 antagonists are designed to block these downstream signaling pathways by preventing the initial ligand-receptor interaction.[3]

The binding of chemerin to CMKLR1 triggers the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Simultaneously, the Gβγ subunit can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, a key signaling event that can be readily measured to assess receptor activation.

Furthermore, CMKLR1 activation leads to the phosphorylation of downstream kinases, including Mitogen-Activated Protein Kinases (MAPK), such as ERK1/2, and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. These pathways are pivotal in regulating cellular processes like proliferation, survival, and migration.

Another critical aspect of CMKLR1 signaling is the recruitment of β-arrestin proteins. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor. This interaction not only desensitizes the receptor to further G protein-mediated signaling but also initiates a distinct wave of G protein-independent signaling and promotes receptor internalization. CMKLR1 antagonists effectively block this recruitment, providing another measurable endpoint for assessing their inhibitory activity.

Mechanism of Action of CMKLR1 Antagonists

CMKLR1 antagonists primarily function by competitively inhibiting the binding of chemerin to the receptor's orthosteric binding site. By occupying this site, they prevent the conformational changes in the receptor necessary for G protein coupling and subsequent downstream signaling. Some antagonists may also exhibit allosteric inhibition, binding to a site distinct from the chemerin binding pocket and inducing a conformational change that reduces the affinity or efficacy of the natural ligand.

The functional consequences of this blockade are the attenuation of the diverse cellular responses mediated by CMKLR1, including:

-

Inhibition of Chemotaxis: CMKLR1 is highly expressed on various immune cells, including macrophages, dendritic cells, and natural killer cells, and its activation by chemerin is a potent chemoattractant signal. CMKLR1 antagonists have been shown to effectively block the migration of these cells towards a chemerin gradient.

-

Reduction of Inflammatory Cytokine Release: By blocking CMKLR1 signaling in immune cells, antagonists can dampen the production and release of pro-inflammatory cytokines.

-

Modulation of Metabolic Processes: Given the role of the chemerin/CMKLR1 axis in adipogenesis and glucose metabolism, antagonists are being investigated for their potential in treating metabolic disorders like obesity and type 2 diabetes.

Quantitative Data for CMKLR1 Antagonists

The following table summarizes the quantitative data for several well-characterized CMKLR1 antagonists. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50) for functional inhibition, or the inhibitory constant (Ki) derived from binding assays.

| Antagonist | Type | Assay | Cell Line/System | Value | Reference(s) |

| α-NETA | Small Molecule | β-arrestin 2 Recruitment | CMKLR1/CHO | IC50: 375 ± 42 nM | |

| Chemotaxis (huCMKLR1) | L1.2 transfectants | IC50: 6.5 ± 0.7 µM | |||

| Cell Viability (hEM15A) | hEM15A | IC50: 20.16 ± 1.39 µM | |||

| CCX832 | Small Molecule | Radioligand Binding ([125I]-C9) | Human Saphenous Vein | pKi: 8.65 ± 0.38 | |

| β-arrestin Recruitment | CHO-K1/hCMKLR1 | pA2: 8.32 ± 0.04 | |||

| VU0514009 | Small Molecule | Calcium Mobilization | HEK293/hCMKLR1 | EC50: 2 nM | |

| CA4910 | Nanobody | Competitive Binding (vs. chemerin) | CHO/ChemR23 | IC50: 100 ± 20 nM | |

| CA5183 | Nanobody | Competitive Binding (vs. chemerin) | CHO/ChemR23 | IC50: 66 ± 6 nM | |

| C15 | Polypeptide | Not specified | Not specified | Not specified |

Experimental Protocols

The characterization of CMKLR1 antagonists relies on a suite of in vitro assays that probe different aspects of the receptor's function. Detailed methodologies for these key experiments are provided below.

Radioligand Binding Assay (Competitive)

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to CMKLR1.

Materials:

-

Membrane preparation from cells expressing CMKLR1 (e.g., CHO-K1 or HEK293 cells)

-

Radioligand (e.g., [125I]-chemerin or a high-affinity peptide agonist)

-

Test antagonist compounds

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

Wash Buffer (ice-cold)

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine)

-

Scintillation cocktail

-

96-well filter plates and vacuum manifold

Procedure:

-

Membrane Preparation: Homogenize cells expressing CMKLR1 in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in a binding buffer containing a cryoprotectant and store at -80°C.

-

Assay Setup: In a 96-well plate, add the following in order:

-

150 µL of membrane preparation (3-20 µg protein for cells)

-

50 µL of test antagonist at various concentrations (or vehicle for total binding)

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd value)

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Dry the filters and place them in scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Materials:

-

Cells expressing CMKLR1 and a Gαq/i chimeric G protein (e.g., HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

CMKLR1 agonist (e.g., chemerin or a peptide agonist)

-

Test antagonist compounds

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate the plate at 37°C for 1 hour, followed by 20-30 minutes at room temperature in the dark.

-

Antagonist Incubation: Add the test antagonist at various concentrations to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

-

Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Injection and Measurement: Inject the CMKLR1 agonist at a concentration that elicits a submaximal response (e.g., EC80) into the wells and immediately measure the change in fluorescence over time.

-

Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Chemotaxis Assay (Transwell)

This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant.

Materials:

-

CMKLR1-expressing cells (e.g., L1.2 transfectants, monocytes, or dendritic cells)

-

Transwell inserts (with appropriate pore size, e.g., 5 µm for lymphocytes)

-

24-well plates

-

Chemotaxis buffer (e.g., serum-free RPMI with 0.5% BSA)

-

CMKLR1 agonist (chemoattractant)

-

Test antagonist compounds

-

Cell staining dye (e.g., Calcein AM or crystal violet)

Procedure:

-

Cell Preparation: Resuspend the CMKLR1-expressing cells in chemotaxis buffer. Pre-incubate the cells with various concentrations of the test antagonist or vehicle for 10-30 minutes at 37°C.

-

Assay Setup:

-

Add the chemoattractant (CMKLR1 agonist) to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated cell suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration sufficient for cell migration (e.g., 2-4 hours).

-

Cell Quantification:

-

Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet).

-

Alternatively, pre-label the cells with a fluorescent dye like Calcein AM and quantify the migrated cells by measuring the fluorescence in the lower chamber.

-

-

Data Analysis: Count the number of migrated cells in several fields of view under a microscope or measure the fluorescence. Plot the number of migrated cells against the logarithm of the antagonist concentration and determine the IC50.

β-Arrestin Recruitment Assay

This assay measures the ability of an antagonist to inhibit agonist-induced recruitment of β-arrestin to CMKLR1.

Materials:

-

Cell line co-expressing CMKLR1 fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., PathHunter β-arrestin cells from DiscoveRx).

-

Cell culture medium and reagents

-

CMKLR1 agonist

-

Test antagonist compounds

-

Detection reagents for the reporter system (e.g., chemiluminescent substrate)

-

Luminometer

Procedure:

-

Cell Plating: Seed the engineered cells in a white, opaque 96- or 384-well plate and culture overnight.

-

Antagonist Incubation: Add the test antagonist at various concentrations to the wells and incubate for a specified period.

-

Agonist Stimulation: Add the CMKLR1 agonist at a fixed concentration (e.g., EC80) to the wells and incubate for 60-90 minutes at 37°C.

-

Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow the signal to develop.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the antagonist concentration and fit the data to determine the IC50.

Visualizations

Signaling Pathways

Caption: CMKLR1 signaling cascade and point of antagonist intervention.

Experimental Workflow: Antagonist Characterization

Caption: A typical workflow for the characterization of CMKLR1 antagonists.

Conclusion

CMKLR1 antagonists represent a promising class of therapeutic agents with the potential to treat a wide range of inflammatory and metabolic diseases. A thorough understanding of their mechanism of action, facilitated by the experimental approaches detailed in this guide, is paramount for their successful development. By blocking the binding of chemerin to CMKLR1, these antagonists effectively inhibit downstream signaling pathways, leading to the attenuation of key pathological cellular responses. The continued investigation into the nuanced pharmacology of CMKLR1 antagonists will undoubtedly pave the way for novel and effective treatments.

References

- 1. A Novel CMKLR1 Small Molecule Antagonist Suppresses CNS Autoimmune Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CMKLR1 antagonists and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

The Discovery and Development of CMKLR1 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine-like receptor 1 (CMKLR1), also known as ChemR23, is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of inflammatory and metabolic diseases.[1] Its endogenous ligand, the adipokine chemerin, activates CMKLR1, triggering a cascade of signaling events involved in immune cell trafficking, adipogenesis, and glucose metabolism.[1][2] Dysregulation of the chemerin/CMKLR1 axis has been implicated in the pathogenesis of conditions such as psoriasis, endometriosis, diabetic nephropathy, and neuroinflammatory diseases.[3][4] Consequently, the discovery and development of small molecule antagonists targeting CMKLR1 have become an area of intense research, offering the potential for novel therapeutic interventions.

This technical guide provides an in-depth overview of the discovery and development of CMKLR1 antagonists. It covers the initial high-throughput screening (HTS) campaigns that led to the identification of novel scaffolds, the key experimental protocols used to characterize their activity, a summary of their quantitative biological data, and a detailed look at the underlying CMKLR1 signaling pathways.

Discovery of CMKLR1 Antagonists: From Screening to Lead Optimization

The journey to identify potent and selective CMKLR1 antagonists has largely begun with high-throughput screening of large compound libraries. These campaigns have successfully identified diverse chemical scaffolds that serve as starting points for medicinal chemistry optimization.

A notable example is the discovery of VU0514009 , which was identified through a high-throughput screen of the "Discovery Collection" drug-like library from Vanderbilt University. This screen utilized a Ca2+ flux readout in HEK293 cells expressing a CMKLR1-eYFP-GαΔ6qi4myr construct, stimulated with the chemerin-9 peptide. The initial hit, VU0514009, served as the basis for further structure-activity relationship (SAR) studies, leading to the development of optimized analogs.

Another successful approach involved the screening of an in-house GPCR-targeting compound library, which led to the identification of a phenylindazole-based hit. Subsequent structure-based design and optimization resulted in the development of potent and orally available antagonists, such as compound S-26d .

Furthermore, in-house screening of a compound library using a human plasmacytoid dendritic cell (pDC)-like cell line, CAL-1, identified a 2-aminobenzoxazole derivative as a potent human ChemR23 (CMKLR1) inhibitor. Extensive SAR studies on this scaffold led to the discovery of compounds with improved potency and pharmacokinetic properties.

Key Experimental Protocols for Antagonist Characterization

The evaluation of CMKLR1 antagonist activity relies on a suite of robust in vitro assays that probe different aspects of receptor function. These assays are crucial for determining potency, selectivity, and mechanism of action.

High-Throughput Screening (HTS) for Initial Hit Identification

The initial discovery of novel CMKLR1 antagonists often begins with a high-throughput screening campaign. A common approach involves using a cell-based assay that measures a downstream signaling event upon receptor activation.

Experimental Workflow: High-Throughput Screening

Caption: High-throughput screening workflow for identifying CMKLR1 antagonists.

Calcium Mobilization Assay

CMKLR1 couples to Gq proteins, leading to an increase in intracellular calcium upon activation. Calcium mobilization assays are a primary method for quantifying the activity of both agonists and antagonists. The Fluorometric Imaging Plate Reader (FLIPR) system is a widely used platform for this purpose.

Detailed Protocol: FLIPR Calcium Mobilization Assay

-

Cell Preparation:

-

Seed HEK293 cells stably expressing human CMKLR1 into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well in 25 µL of culture medium.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a dye loading solution using a commercially available calcium-sensitive dye kit (e.g., FLIPR Calcium 4 Assay Kit) according to the manufacturer's instructions. This typically involves dissolving the dye in an assay buffer containing probenecid to prevent dye leakage.

-

Add 25 µL of the dye loading solution to each well of the cell plate.

-

Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Compound and Agonist Preparation:

-

Prepare serial dilutions of the antagonist compounds in assay buffer.

-

Prepare a solution of a CMKLR1 agonist (e.g., chemerin-9) at a concentration that elicits approximately 80% of the maximal response (EC80).

-

-

Assay Measurement:

-

Place the cell plate and the compound/agonist plates into the FLIPR instrument.

-

The instrument will first add the antagonist compounds to the cell plate and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.

-

The instrument will then add the agonist solution to initiate the calcium response.

-

Fluorescence intensity is measured kinetically, typically for 2-3 minutes, to capture the peak calcium response.

-

-

Data Analysis:

-

The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced calcium signal.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

β-Arrestin Recruitment Assay

Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a key role in receptor desensitization and signaling. β-arrestin recruitment assays provide a direct measure of receptor activation and are a valuable tool for characterizing antagonists. The PathHunter β-arrestin assay is a commonly used commercial platform.

Detailed Protocol: PathHunter β-Arrestin Recruitment Assay

-

Cell Preparation:

-

Use a commercially available cell line engineered to co-express a ProLink (PK)-tagged CMKLR1 and an Enzyme Acceptor (EA)-tagged β-arrestin (e.g., PathHunter eXpress mCMKLR1 CHO-K1 β-Arrestin GPCR Assay).

-

Plate the cells in a 384-well white, solid-bottom plate at a density of 5,000 cells per well in 20 µL of the provided cell plating reagent.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound and Agonist Preparation:

-

Prepare serial dilutions of the antagonist compounds in the appropriate assay buffer.

-

Prepare a solution of a CMKLR1 agonist (e.g., chemerin) at its EC80 concentration.

-

-

Assay Procedure:

-

Add 5 µL of the diluted antagonist compounds to the cell plate and incubate for 30 minutes at 37°C.

-

Add 5 µL of the agonist solution to the wells and incubate for 90 minutes at 37°C.

-

-

Signal Detection:

-

Prepare the detection reagent by mixing the substrate and detection buffer according to the manufacturer's protocol.

-

Add 15 µL of the detection reagent to each well and incubate at room temperature for 60 minutes.

-

Measure the chemiluminescent signal using a standard plate reader.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the agonist-induced β-arrestin recruitment.

-

Determine IC50 values by plotting the concentration-response data and fitting it to a suitable pharmacological model.

-

Chemotaxis Assay

A primary function of the chemerin/CMKLR1 axis is to mediate the migration of immune cells. Chemotaxis assays, such as the Boyden chamber assay, are used to assess the ability of antagonists to block this process.

Detailed Protocol: Boyden Chamber Chemotaxis Assay

-

Cell Preparation:

-

Use a cell line that expresses CMKLR1 and is known to migrate in response to chemerin (e.g., L1.2 cells stably expressing CMKLR1).

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of the antagonist or vehicle control for 30 minutes at 37°C.

-

-

Assay Setup:

-

Use a multi-well chemotaxis chamber (e.g., 96-well Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size for leukocytes).

-

Add a solution containing a chemoattractant (e.g., 10 nM chemerin) to the lower wells of the chamber.

-

Place the membrane over the lower wells.

-

Add the pre-incubated cell suspension to the upper wells of the chamber.

-

-

Incubation:

-

Incubate the chamber at 37°C in a 5% CO2 incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).

-

-

Cell Staining and Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane using a suitable stain (e.g., Diff-Quik).

-

Count the number of migrated cells in several microscopic fields for each well.

-

-

Data Analysis:

-

Calculate the percentage inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.

-

Determine the IC50 value for the inhibition of cell migration.

-

Quantitative Data Summary of CMKLR1 Antagonists

The following tables summarize the reported in vitro activities of several key CMKLR1 antagonists across different assays. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Table 1: Activity of α-NETA and its Analogs

| Compound | Assay | Cell Line | Agonist | IC50 (µM) | Reference |

| α-NETA | β-Arrestin Recruitment | CHO-K1 | Chemerin | 0.38 | |

| Chemotaxis | L1.2-hCMKLR1 | Chemerin | 6.5 | ||

| β-Arrestin Recruitment | CHO-K1 | Chemerin | 3.4 (for GPR1) | ||

| α-NETA Analog (ortho-methoxy) | β-Arrestin Recruitment | CHO-K1 | Chemerin | ~0.1 | |

| α-NETA Analog (para-methoxy) | β-Arrestin Recruitment | CHO-K1 | Chemerin | ~0.2 |

Table 2: Activity of Phenylindazole-Based Antagonists

| Compound | Assay | Cell Line | Agonist | pIC50 | IC50 (nM) | Reference |

| S-26d | Intracellular Ca2+ | CHO-hCMKLR1 | Chemerin | 7.44 | 36.3 |

Table 3: Activity of 2-Aminobenzoxazole-Based Antagonists

| Compound | Assay | Cell Line | Agonist | IC50 (nM) | Reference |

| Compound 1 | Calcium Signaling | CAL-1 | Chemerin | 130 | |

| (R)-6b | Calcium Signaling | CAL-1 | Chemerin | 4.3 | |

| Compound 31 | Chemotaxis | CAL-1 | Chemerin | 1.8 |

Table 4: Activity of Other CMKLR1 Antagonists

| Compound | Assay | Cell Line | Agonist | IC50 | Reference |

| VU0514009 | Ca2+ Flux | HEK293-CMKLR1 | Chemerin-9 | - | |

| Compound 16 (optimized VU0514009) | Ca2+ Flux | HEK293-CMKLR1 | Chemerin-9 | 37 µM | |

| CCX832 | Chemotaxis | AGS cells | Chemerin | - |

CMKLR1 Signaling Pathways

The binding of chemerin to CMKLR1 initiates a series of intracellular signaling events that are central to its biological functions. Antagonists act by blocking these pathways. CMKLR1 primarily couples to the Gi/o family of G proteins.

CMKLR1 Signaling Pathway Diagram

Caption: Overview of the major CMKLR1 signaling pathways.

Upon chemerin binding, CMKLR1 activates Gi/o proteins, leading to the dissociation of the Gαi and Gβγ subunits. The Gβγ subunits can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

The Gβγ subunits can also activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt. Furthermore, CMKLR1 activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, involving Ras, Raf, MEK, and ERK1/2, which ultimately leads to the regulation of gene expression related to inflammation, cell migration, and metabolism.

β-arrestin recruitment to the activated CMKLR1 not only mediates receptor desensitization and internalization but can also initiate G protein-independent signaling by acting as a scaffold for components of the MAPK pathway.

Conclusion

The discovery and development of CMKLR1 antagonists represent a promising avenue for the treatment of a variety of inflammatory and metabolic diseases. The identification of diverse chemical scaffolds through high-throughput screening has provided a strong foundation for medicinal chemistry efforts. The continued application of robust in vitro assays for antagonist characterization, coupled with a deeper understanding of the intricate CMKLR1 signaling network, will be crucial for the successful translation of these promising compounds into novel therapeutics. This technical guide provides a comprehensive resource for researchers in the field, summarizing the key methodologies and data that are essential for advancing the development of the next generation of CMKLR1-targeted drugs.

References

- 1. What are CMKLR1 antagonists and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression [frontiersin.org]

- 3. Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

The intricate dance of CMKLR1 and its antagonists: A technical guide to the chemerin receptor interaction

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between the chemerin receptor (CMKLR1) and its antagonists is pivotal for the development of novel therapeutics targeting a range of inflammatory and metabolic diseases. This in-depth technical guide provides a comprehensive overview of the core aspects of this interaction, focusing on a notable antagonist, CMKLR1 antagonist 1, and the well-characterized α-NETA.

The chemokine-like receptor 1 (CMKLR1), also known as ChemR23, is a G protein-coupled receptor (GPCR) that plays a crucial role in immune responses, adipogenesis, and inflammation.[1][2] Its endogenous ligand, the adipokine chemerin, activates downstream signaling cascades upon binding.[3] The development of antagonists that can modulate these pathways by blocking the chemerin-CMKLR1 interaction holds significant therapeutic promise.[1][2] These antagonists typically work through competitive inhibition, vying with chemerin for the same binding site on the receptor.

Quantitative Analysis of CMKLR1 Ligand Interactions

The binding affinity and functional potency of ligands for CMKLR1 are critical parameters in drug development. The following table summarizes key quantitative data for the natural ligand chemerin and two synthetic antagonists.

| Ligand/Antagonist | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound (S-26d) | Functional Assay | hCMKLR1-transfected CHO | pIC50 | 7.44 | |

| α-NETA | β-arrestin recruitment | CMKLR1/β-ARR2 CHO | IC50 | 0.38 µM | |

| Cell Migration | CMKLR1+ L1.2 cells | IC50 | 6.5 ± 0.7 µM | ||

| GPR1 β-arrestin recruitment | GPR1/β-ARR2 CHO | IC50 | 3.4 µM | ||

| Chemerin | β-arrestin recruitment | CMKLR1/β-ARR2 CHO | EC50 | 9.7 ± 0.7 nM |

Deciphering the Signaling Network

Activation of CMKLR1 by chemerin initiates a cascade of intracellular signaling events. This process is primarily mediated through the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Concurrently, CMKLR1 activation stimulates phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.

Furthermore, the chemerin-CMKLR1 axis engages the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are central to regulating cellular processes such as proliferation, survival, and inflammation. The recruitment of β-arrestins to the activated receptor not only facilitates receptor desensitization and internalization but can also initiate G protein-independent signaling.

References

The Role of CMKLR1 Antagonism in Adipogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a critical physiological process implicated in both metabolic health and disease. The G protein-coupled receptor, Chemokine-like Receptor 1 (CMKLR1), and its ligand, the adipokine chemerin, have emerged as key regulators of this process. This technical guide provides an in-depth analysis of the effects of CMKLR1 antagonism on adipogenesis, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The evidence presented highlights the potential of CMKLR1 antagonists as therapeutic agents for metabolic disorders characterized by excess adiposity.

Introduction

The chemerin/CMKLR1 signaling axis plays a multifaceted role in various biological processes, including inflammation, angiogenesis, and energy metabolism.[1][2] Notably, both chemerin and CMKLR1 are highly expressed in white adipose tissue (WAT), where their interaction is crucial for adipocyte differentiation.[2][3] The expression of both molecules increases significantly during the differentiation of preadipocytes into adipocytes.[3] Functional studies have demonstrated that the knockdown of either chemerin or CMKLR1 expression abrogates adipocyte differentiation, highlighting the essential role of this pathway. Consequently, antagonism of CMKLR1 presents a promising strategy for modulating adipogenesis and addressing obesity-related metabolic diseases. This document will focus on the effects of a specific small molecule antagonist of CMKLR1, referred to here as "CMKLR1 antagonist 1," exemplified by compounds such as α-NETA (2-(α-Naphthoyl)ethyltrimethylammonium iodide).

Quantitative Effects of this compound on Adipogenesis

The inhibitory effects of this compound on adipogenesis have been quantified across various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Effects of this compound on Adipocyte Differentiation and Gene Expression

| Cell Line | Treatment | Parameter Measured | Result | Reference |

| 3T3-L1 | This compound (α-NETA) | Lipid Accumulation (Oil Red O Staining) | Strong suppression of lipid accumulation | |

| 3T3-L1 | This compound (α-NETA) | Adipocyte Gene Expression (qPCR) | Decreased expression of lipid metabolism-associated factors | |

| Hepa 1-6 | This compound (α-NETA) + Oleic Acid | Steatosis | Suppression of oleic acid-induced steatosis | |

| Hepa 1-6 | This compound (α-NETA) + Oleic Acid | Gene Expression (qPCR) of Pparg, Il-6, Tnfα | Decreased mRNA expression |

Table 2: In Vivo Effects of this compound on Adiposity and Metabolic Parameters in High-Fat Diet (HFD) Mice

| Parameter Measured | Treatment | Result | Reference |

| Fat Accumulation (Adipose Tissue & Liver) | This compound (α-NETA) | Significant decrease in fat accumulation | |

| Serum Total Cholesterol (TC) | This compound (α-NETA) | Suppressed levels | |

| Serum Triglycerides (TG) | This compound (α-NETA) | Suppressed levels | |

| Serum Aspartate Aminotransferase (AST) | This compound (α-NETA) | Suppressed levels | |

| Serum Alanine Aminotransferase (ALT) | This compound (α-NETA) | Suppressed levels | |

| Hepatic TG Content | This compound (α-NETA) | Suppressed levels | |

| Adipocyte Cell Size (DHT-induced enlargement) | This compound (α-NETA) | Reduced adipocyte enlargement |

Signaling Pathways Modulated by CMKLR1 Antagonism

Activation of CMKLR1 by its ligand chemerin initiates downstream signaling cascades that promote adipogenesis. CMKLR1 antagonists block these pathways. The primary signaling pathways implicated are the PI3K/Akt and MAPK/ERK pathways, which converge on the regulation of key adipogenic transcription factors like PPARγ and C/EBPα.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to investigate the effects of this compound on adipogenesis.

In Vitro Adipocyte Differentiation

This protocol describes the differentiation of 3T3-L1 preadipocytes, a standard model for studying adipogenesis.

Materials:

-

3T3-L1 preadipocytes

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose

-

FBS (Fetal Bovine Serum)

-

IBMX (3-isobutyl-1-methylxanthine)

-

Dexamethasone

-

Insulin

-

This compound (e.g., α-NETA)

-

Penicillin-Streptomycin

Procedure:

-

Plating: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and penicillin-streptomycin.

-

Growth to Confluence: Culture the cells until they reach 100% confluence. This is considered Day 0 of differentiation.

-

Differentiation Induction: Two days post-confluence (Day 2), change the medium to a differentiation-inducing medium (DMI) containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. For the experimental group, add the desired concentration of this compound.

-

Maturation: After 48 hours (Day 4), replace the DMI medium with a maturation medium containing DMEM, 10% FBS, and 10 µg/mL insulin (with or without the antagonist).

-

Maintenance: From Day 6 onwards, culture the cells in DMEM with 10% FBS (with or without the antagonist), changing the medium every two days.

-

Analysis: Mature adipocytes are typically analyzed between Day 8 and Day 10 for lipid accumulation and gene expression.

Quantification of Lipid Accumulation (Oil Red O Staining)

Materials:

-

Differentiated adipocytes in culture plates

-

PBS (Phosphate-Buffered Saline)

-

10% Formalin

-

Oil Red O stock solution (0.5 g in 100 ml isopropanol)

-

Oil Red O working solution (6 ml stock + 4 ml distilled water, filtered)

-

Isopropanol

Procedure:

-

Washing: Gently wash the differentiated cells with PBS.

-

Fixation: Fix the cells with 10% formalin for 1 hour at room temperature.

-

Washing: Wash the fixed cells twice with distilled water.

-

Staining: Add the Oil Red O working solution to the cells and incubate for 1 hour at room temperature.

-

Washing: Wash the cells repeatedly with distilled water until the excess stain is removed.

-

Quantification:

-

Microscopy: Visualize and capture images of the stained lipid droplets.

-

Extraction: Elute the stain from the cells using 100% isopropanol and measure the absorbance at a specific wavelength (typically 510 nm) using a spectrophotometer.

-

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

Materials:

-

Cell or tissue samples

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (Cmklr1, Pparg, Fabp4, Cidea, etc.) and a housekeeping gene (e.g., Gapdh, Actb)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells or homogenized tissue using an appropriate RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Conclusion and Future Directions

The antagonism of CMKLR1 has been demonstrated to be an effective strategy for inhibiting adipogenesis both in vitro and in vivo. By blocking the chemerin/CMKLR1 signaling axis, this compound suppresses lipid accumulation and the expression of key adipogenic genes. The underlying mechanism involves the disruption of the PI3K/Akt and MAPK/ERK signaling pathways. These findings strongly support the continued investigation of CMKLR1 antagonists as potential therapeutic agents for obesity and related metabolic disorders. Future research should focus on the development of more potent and selective CMKLR1 antagonists, as well as comprehensive preclinical and clinical studies to evaluate their safety and efficacy in humans. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance this promising area of study.

References

- 1. The Chemerin-CMKLR1 Axis is Functionally important for Central Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Chemerin-CMKLR1 Axis is Functionally important for Central Regulation of Energy Homeostasis [frontiersin.org]

- 3. Chemerin: a multifaceted adipokine involved in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CMKLR1 Antagonism in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Chemokine-like receptor 1 (CMKLR1), also known as ChemR23, has emerged as a significant therapeutic target in oncology. Its activation by its endogenous ligand, chemerin, has been implicated in the proliferation, migration, and invasion of various cancer cells. Consequently, the development of CMKLR1 antagonists presents a promising strategy for cancer therapy. This technical guide provides an in-depth overview of the role of CMKLR1 antagonists in modulating cancer cell proliferation, with a focus on the underlying signaling pathways, experimental validation, and quantitative outcomes. We consolidate data on specific antagonists, detail key experimental protocols, and provide visual representations of the molecular mechanisms and experimental workflows to support further research and drug development in this area.

Introduction

The chemerin/CMKLR1 axis is a signaling pathway with diverse physiological roles, including immune cell trafficking, adipogenesis, and inflammation. In the context of cancer, its role is multifaceted and often tumor-type dependent. However, a growing body of evidence suggests that in several malignancies, including gastric, endometrial, and neuroblastoma, the activation of CMKLR1 promotes cancer progression. This has spurred interest in the therapeutic potential of CMKLR1 antagonists to inhibit tumor growth and metastasis.[1][2][3] This guide focuses on "CMKLR1 antagonist 1," a representative small molecule inhibitor, to illustrate the core principles and methodologies in this research area. The primary antagonists discussed are α-NETA and CCX832, for which public domain data is available.

Mechanism of Action of CMKLR1 Antagonists

CMKLR1 is a G protein-coupled receptor (GPCR).[4] Upon binding of its ligand, chemerin, CMKLR1 initiates a cascade of intracellular signaling events that drive cellular responses, including proliferation and migration. CMKLR1 antagonists are molecules that bind to the receptor, preventing the binding of chemerin and thereby blocking the downstream signaling pathways. This inhibitory action forms the basis of their anti-cancer effects.

Key Signaling Pathways Modulated by CMKLR1 Antagonism

The pro-proliferative effects of the chemerin/CMKLR1 axis are mediated by several key signaling pathways. Antagonism of CMKLR1 leads to the downregulation of these pathways, resulting in reduced cancer cell proliferation, migration, and invasion.

MAPK/ERK and PI3K/Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathways are central to cell growth, survival, and proliferation. Activation of CMKLR1 by chemerin leads to the phosphorylation and activation of both ERK and Akt.[1] CMKLR1 antagonists, such as α-NETA, have been shown to significantly repress the levels of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK), thereby inhibiting these pro-survival signals.

References

- 1. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms and Functions of Chemerin in Cancer: Potential Roles in Therapeutic Intervention [frontiersin.org]

- 3. Chemerin Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

The Role of CMKLR1 Antagonism in Regulating Immune Cell Migration: A Technical Guide

Abstract

The Chemokine-like receptor 1 (CMKLR1), also known as ChemR23, has emerged as a critical regulator of immune cell trafficking in both homeostatic and inflammatory conditions. Its endogenous ligand, chemerin, a potent chemoattractant, guides the migration of various immune cells, including macrophages, dendritic cells (DCs), and natural killer (NK) cells, to sites of inflammation and tissue injury.[1][2] Consequently, antagonism of the chemerin/CMKLR1 signaling axis presents a promising therapeutic strategy for a multitude of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the core principles of CMKLR1 antagonism, its impact on immune cell migration, and detailed experimental protocols for its investigation. We present a compilation of quantitative data on the efficacy of CMKLR1 antagonists and visualize key signaling pathways and experimental workflows to aid researchers and drug development professionals in this rapidly evolving field.

Introduction: The Chemerin/CMKLR1 Axis in Immune Cell Migration

CMKLR1 is a G protein-coupled receptor (GPCR) predominantly expressed on innate immune cells.[3] The binding of its ligand, chemerin, initiates a signaling cascade that culminates in cellular chemotaxis, the directed migration of cells along a chemical gradient.[4] This process is fundamental to the immune response, enabling the recruitment of leukocytes from the bloodstream into tissues to combat pathogens and clear cellular debris.[4]

The chemerin/CMKLR1 axis is implicated in a variety of physiological and pathological processes, including adipogenesis, glucose metabolism, and inflammation. Dysregulation of this signaling pathway has been linked to several inflammatory conditions, making CMKLR1 an attractive target for therapeutic intervention. CMKLR1 antagonists are molecules designed to block the interaction between chemerin and its receptor, thereby inhibiting the downstream signaling events that lead to immune cell migration. These antagonists typically act via competitive inhibition, vying with chemerin for the same binding site on CMKLR1.

CMKLR1 Signaling Pathways

Upon activation by chemerin, CMKLR1 couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. More critically for cell migration, G protein activation triggers a cascade of downstream signaling events, including:

-

Calcium Mobilization: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a crucial second messenger in various cellular processes, including cell migration.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) 1/2 pathway, is activated downstream of CMKLR1. This pathway plays a significant role in cell proliferation, differentiation, and migration.

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another key mediator of CMKLR1-induced cell migration. This pathway is involved in cell survival, growth, and motility.

-

β-Arrestin Recruitment: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestins are recruited to the intracellular domains of CMKLR1. This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways.

The interplay of these signaling pathways ultimately orchestrates the cytoskeletal rearrangements necessary for directed cell movement.

Quantitative Analysis of CMKLR1 Antagonist Efficacy

The inhibitory potential of CMKLR1 antagonists is typically quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antagonist in inhibiting a specific biological function, such as cell migration or receptor signaling.

Here, we summarize the reported quantitative data for two notable small-molecule CMKLR1 antagonists, α-NETA (2-(α-naphthoyl) ethyltrimethylammonium iodide) and CCX832 .

| Antagonist | Assay Type | Cell Type | Target Species | IC50 / pKi | Reference |

| α-NETA | Chemotaxis Assay | CMKLR1+ L1.2 cells | Human | 6.5 ± 0.7 µM | |

| Chemotaxis Assay | CMKLR1+ L1.2 cells | Mouse | 8.3 ± 0.9 µM | ||

| β-Arrestin Recruitment | CMKLR1/β-ARR2 CHO cells | Human | 0.3 ± 0.03 µM | ||

| β-Arrestin Recruitment | GPR1/β-ARR2 CHO cells | Human | 3.4 µM | ||

| Cell Viability | Neuroblastoma cell lines | Human | 3.87 - 7.49 µM | ||

| CCX832 | Radioligand Binding | Human Saphenous Vein | Human | pKi = 8.65 ± 0.38 | |

| β-Arrestin Recruitment | CMKLR1 CHO-K1 cells | Human | pA2 = 8.32 ± 0.04 |

Table 1: Quantitative Efficacy of CMKLR1 Antagonists

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of CMKLR1 antagonists on immune cell migration and signaling.

Chemotaxis Assay (Transwell Migration)

This assay measures the directed migration of immune cells towards a chemoattractant through a porous membrane.

References

- 1. Chemerin-Activated Functions of CMKLR1 are Regulated by G Protein-Coupled Receptor Kinase 6 (GRK6) and β-Arrestin 2 in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The chemerin/CMKLR1 axis regulates intestinal graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]

- 4. What are CMKLR1 antagonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to CMKLR1 Antagonism: Targeting the ChemR23 Receptor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Chemokine-like receptor 1 (CMKLR1), also known as ChemR23, is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of inflammatory and metabolic diseases.[1][2] Its activation by endogenous ligands, primarily the adipokine chemerin, initiates signaling cascades that regulate immune cell trafficking, inflammation, and adipogenesis.[3][4][5] Consequently, the development of antagonists to block this signaling axis represents a promising strategy for therapeutic intervention. This technical guide provides a comprehensive overview of CMKLR1 as a drug target, focusing on the characterization of its antagonists. It details the receptor's signaling pathways, presents quantitative data for known inhibitors, and offers detailed experimental protocols for their evaluation.

Introduction to the CMKLR1 (ChemR23) System

CMKLR1 is a class A GPCR encoded by the CMKLR1 gene. It is expressed on various cell types, including macrophages, dendritic cells (DCs), natural killer (NK) cells, adipocytes, and endothelial cells. The receptor's activity is primarily modulated by two distinct endogenous ligands:

-

Chemerin: A 16 kDa protein secreted as an inactive precursor (prochemerin) and activated via proteolytic cleavage. Chemerin functions as a potent chemoattractant for CMKLR1-expressing immune cells, guiding them to sites of inflammation. Elevated levels of chemerin are associated with obesity, insulin resistance, and various inflammatory conditions.

-

Resolvin E1 (RvE1): A lipid mediator derived from eicosapentaenoic acid (EPA). Unlike chemerin, RvE1 is a pro-resolving ligand that, upon binding to CMKLR1, promotes the resolution of inflammation, for instance by enhancing macrophage phagocytosis of apoptotic cells.

The dual nature of its ligands means the CMKLR1/ChemR23 pathway can propagate both pro-inflammatory and anti-inflammatory signals, making it a complex but attractive target for pharmacological modulation.

CMKLR1/ChemR23 Signaling Pathways

Upon agonist binding, CMKLR1 undergoes a conformational change that triggers two primary signaling cascades: G protein-dependent signaling and β-arrestin-mediated regulation.

-

G Protein-Dependent Pathway: CMKLR1 predominantly couples to the inhibitory Gαi/o subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of Gβγ subunits can activate downstream effectors such as phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade also involves the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which is crucial for cellular responses like migration and proliferation.

-

β-Arrestin-Mediated Pathway: Ligand binding also promotes the phosphorylation of CMKLR1's intracellular domains by G protein-coupled receptor kinases (GRKs). This phosphorylation event serves as a docking site for β-arrestin proteins. The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, effectively desensitizing the receptor. Furthermore, β-arrestin acts as a scaffold protein, initiating G protein-independent signaling and facilitating receptor internalization via clathrin-coated pits, which terminates signaling from the cell surface.

Quantitative Profile of CMKLR1 Antagonists

Several small molecule antagonists for CMKLR1 have been identified through screening campaigns. This section summarizes the quantitative data for notable compounds, including "CMKLR1 antagonist 1," which often refers to the well-characterized molecule α-NETA.

| Compound Name | Synonym(s) | Assay Type | Target/Cell Line | Potency | Reference(s) |

| α-NETA | 2-(α-naphthoyl) ethyltrimethylammonium iodide | β-Arrestin2 Recruitment Inhibition | CHO cells (human CMKLR1) | IC₅₀: 375 ± 42 nM | |

| Cell Viability (72h) | Neuroblastoma cell lines | IC₅₀: 3.87 - 7.49 µM | |||

| Cell Migration Inhibition | Mouse CMKLR1-expressing cells | Potency similar to human | |||

| CCX832 | (structure undisclosed) | Radioligand Binding | Human Saphenous Vein | pKi: 8.65 ± 0.38 | |

| β-Arrestin Recruitment Inhibition | CHO cells (human CMKLR1) | pA₂: 8.32 ± 0.04 | |||

| VU0514009 | G-protein activation inhibition | HEK293 cells | EC₅₀: 2 nM | ||

| This compound | Compound S-26d | Not specified | CHO cells (human CMKLR1) | pIC₅₀: 7.44 |

Note: IC₅₀ (half maximal inhibitory concentration), pIC₅₀ (-log(IC₅₀)), EC₅₀ (half maximal effective concentration), pKi (-log(inhibitory constant)), pA₂ (-log of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve).

Experimental Protocols for Antagonist Characterization

Validating the activity and mechanism of a novel CMKLR1 antagonist requires a suite of robust in vitro assays. The following sections provide detailed methodologies for key experiments.

β-Arrestin Recruitment Assay (Enzyme Complementation)

This assay measures the ability of an antagonist to block agonist-induced recruitment of β-arrestin to CMKLR1. It is a common high-throughput screening method for GPCRs.

Principle: The assay utilizes cells co-expressing CMKLR1 fused to a small enzyme fragment and β-arrestin fused to the larger, complementing fragment of the same enzyme (e.g., β-galactosidase). Agonist stimulation brings the two fusion proteins into proximity, allowing the enzyme fragments to combine and form an active enzyme, which then hydrolyzes a chemiluminescent substrate. An antagonist will prevent this interaction.

Methodology:

-

Cell Plating: Seed CHO or HEK293 cells stably expressing the CMKLR1/β-arrestin assay components into 96- or 384-well white, clear-bottom microplates. Culture overnight to allow for cell adherence.

-

Compound Preparation: Prepare serial dilutions of the antagonist compound (e.g., α-NETA) in an appropriate assay buffer.

-

Antagonist Incubation: Remove culture medium from the cells and add the diluted antagonist. Incubate for a specified period (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of an agonist (e.g., recombinant chemerin at its EC₈₀ concentration) to all wells, except for negative controls.

-

Incubation: Incubate the plates for 60-90 minutes at 37°C to allow for β-arrestin recruitment and enzyme complementation.

-

Signal Detection: Add the chemiluminescent substrate solution according to the manufacturer's protocol. Incubate for 60 minutes at room temperature in the dark.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to controls (no agonist for 0% activity, agonist-only for 100% activity). Plot the normalized response against the logarithm of antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chemotaxis (Cell Migration) Assay

This functional assay directly assesses the antagonist's ability to inhibit the chemoattractant properties of chemerin.

Principle: The assay uses a two-chamber system (e.g., Transwell plate) separated by a microporous membrane. CMKLR1-expressing cells are placed in the upper chamber, and a solution containing chemerin is placed in the lower chamber, creating a chemotactic gradient. The antagonist is added to the upper chamber to evaluate its ability to block cell migration towards the chemerin.

Methodology:

-

Cell Preparation: Culture CMKLR1-expressing cells (e.g., macrophages or transfected L1.2 cells) and harvest them. Resuspend the cells in serum-free medium at a concentration of 1-5 x 10⁶ cells/mL.

-

Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of the antagonist for 30 minutes at 37°C.

-

Assay Setup:

-

Add chemoattractant solution (medium containing an optimal concentration of chemerin) to the lower wells of the Transwell plate.

-

Add control medium to other wells to measure basal migration.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated cell suspension to the top of each insert.

-

-

Incubation: Incubate the plate for 90-180 minutes at 37°C in a CO₂ incubator to allow for cell migration.

-

Cell Quantification:

-

Carefully remove the inserts. Scrape off any non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Crystal Violet).

-

Alternatively, quantify the migrated cells in the lower chamber using a cell counter or a fluorescence-based method (e.g., CyQuant assay).

-

-

Analysis: Calculate the percentage inhibition of migration for each antagonist concentration relative to the agonist-only control. Determine the IC₅₀ value by non-linear regression.

Intracellular Calcium Mobilization Assay

This assay measures the inhibition of the G protein-mediated signaling pathway by quantifying changes in intracellular calcium concentration.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). Upon agonist-induced activation of the Gαi/PLC pathway, Ca²⁺ is released from the endoplasmic reticulum, causing a sharp increase in fluorescence. An antagonist will block this response.

Methodology:

-

Cell Plating: Plate CMKLR1-expressing cells (e.g., HEK293) in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

-

Dye Loading: Aspirate the culture medium and replace it with a loading buffer containing a calcium-sensitive dye and probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.

-

Compound Addition: Place the plate into a fluorescence imaging plate reader (FLIPR) or a FlexStation. The instrument will first add the antagonist solutions to the wells and incubate for a defined period (e.g., 5-15 minutes).

-

Agonist Injection & Reading: The instrument then injects the agonist (chemerin) and immediately begins measuring fluorescence intensity over time (typically every 1-2 seconds for 90-120 seconds).

-

Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Calculate the percentage inhibition for each antagonist concentration and determine the IC₅₀.

Conclusion

CMKLR1/ChemR23 is a validated target for inflammatory and metabolic diseases, with a complex signaling profile amenable to pharmacological intervention. Antagonists like α-NETA have demonstrated the therapeutic potential of blocking the pro-inflammatory actions of chemerin while preserving the potential for pro-resolving signaling via other mechanisms. The experimental protocols detailed in this guide provide a robust framework for the identification, characterization, and optimization of novel CMKLR1 inhibitors. Future research will likely focus on developing antagonists with improved selectivity and pharmacokinetic properties, paving the way for new treatments for a host of challenging diseases.

References

- 1. Chemerin-Activated Functions of CMKLR1 are Regulated by G Protein-Coupled Receptor Kinase 6 (GRK6) and β-Arrestin 2 in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CMKLR1 antagonists and how do they work? [synapse.patsnap.com]

- 3. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]

- 4. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemokine-like Receptor 1 (CMKLR1) and Chemokine (C-C motif) Receptor-like 2 (CCRL2); Two Multifunctional Receptors with Unusual Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CMKLR1 Antagonism and the Resolvin E1 Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23, is a G protein-coupled receptor that has emerged as a significant therapeutic target in a variety of inflammatory and metabolic diseases. It is activated by two endogenous ligands with often opposing functions: the pro-inflammatory chemoattractant chemerin and the pro-resolving lipid mediator Resolvin E1 (RvE1). This duality places CMKLR1 at a critical juncture in the regulation of inflammation and its resolution. This technical guide provides a comprehensive overview of the interplay between CMKLR1 antagonists and the Resolvin E1 signaling pathway. It is designed to furnish researchers, scientists, and drug development professionals with the essential data, detailed experimental protocols, and a clear visualization of the underlying molecular mechanisms to facilitate further investigation and therapeutic development in this promising area.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), including resolvins. Resolvin E1 (RvE1), derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is a potent SPM that promotes the termination of inflammation and a return to tissue homeostasis.[1][2]

One of the key receptors for RvE1 is the Chemokine-like Receptor 1 (CMKLR1).[2] However, CMKLR1 is also the receptor for chemerin, a protein that can act as a potent chemoattractant for immune cells, thereby promoting inflammation.[3] This positions CMKLR1 as a molecular switch that can either propagate inflammation or promote its resolution, depending on the ligand it binds.

The development of CMKLR1 antagonists offers a promising therapeutic strategy to modulate these processes. By blocking the pro-inflammatory signaling of chemerin, these antagonists may allow for the unopposed pro-resolving actions of RvE1, thereby tipping the balance towards inflammation resolution. This guide will delve into the specifics of a notable CMKLR1 antagonist and the intricacies of the RvE1 signaling pathway.

CMKLR1 Antagonist 1: A Profile

A prominent small molecule antagonist of CMKLR1 is 2-(α-naphthoyl) ethyltrimethylammonium iodide, commonly known as α-NETA. This compound has been instrumental in elucidating the roles of the chemerin/CMKLR1 axis in various pathological conditions.[4] Another investigated antagonist is CCX832, though its structure is not publicly disclosed. A more recently identified potent and orally available antagonist is compound S-26d.

Quantitative Data

The following tables summarize the key quantitative data for CMKLR1 antagonists and the binding of its ligands.

| CMKLR1 Antagonist | Assay | Cell Line/System | IC50 / pIC50 | Reference |

| α-NETA | β-Arrestin Recruitment (Chemerin-stimulated) | CHO-K1 expressing human CMKLR1 | 0.38 µM | |

| α-NETA | Cell Migration (Chemerin-stimulated) | CMKLR1+ cells | 6.5 ± 0.7 µM | |

| α-NETA | Cell Viability | hEM15A (endometriosis cells) | 20.16 ± 1.39 µM | |

| S-26d | Antagonistic Activity | hCMKLR1-transfected CHO cells | pIC50 = 7.44 |

| Ligand | Receptor | Assay | Value | Reference |

| Chemerin (C9 peptide) | CMKLR1 | Radiolabeled Binding (human saphenous vein) | Kd = 0.53 ± 0.31 nM | |

| CCX832 | CMKLR1 | Competitive Binding (human saphenous vein) | pKi = 8.65 ± 0.38 |

The Resolvin E1 Pathway

Resolvin E1 exerts its pro-resolving effects by binding to CMKLR1 and initiating a signaling cascade that counteracts pro-inflammatory pathways. The binding of RvE1 to CMKLR1 can lead to the activation of pathways that promote macrophage phagocytosis of apoptotic cells, reduce neutrophil infiltration, and decrease the production of pro-inflammatory cytokines.

Signaling Cascade

Upon binding of RvE1 to CMKLR1, the receptor signals through Gαi, leading to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is crucial for many of the pro-resolving functions of RvE1. Additionally, RvE1 signaling can modulate the activity of other pathways, such as the ERK and NF-κB pathways, often in an inhibitory fashion to dampen inflammatory responses.

Visualizing the Pathway

The following diagrams illustrate the key signaling pathways associated with CMKLR1 activation by its dual ligands and the mechanism of its antagonism.

Caption: CMKLR1 signaling by chemerin and Resolvin E1.

Caption: Experimental workflow for studying CMKLR1 antagonists.

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the study of CMKLR1 antagonists and the Resolvin E1 pathway.

β-Arrestin Recruitment Assay (PathHunter® Protocol)

This assay measures the recruitment of β-arrestin to an activated CMKLR1 receptor, a key step in G protein-coupled receptor desensitization and signaling.

Materials:

-

PathHunter® eXpress mCMKLR1 CHO-K1 β-Arrestin GPCR Assay Kit (Eurofins DiscoverX, Cat. #: 93-0537E2MCP0M)

-

Chemerin (agonist)

-

CMKLR1 antagonist (e.g., α-NETA)

-

Assay buffer (provided in the kit)

-

Detection reagents (provided in the kit)

-

White, opaque 384-well microplates

Procedure:

-

Cell Preparation: Thaw the cryopreserved PathHunter® cells according to the manufacturer's protocol. Resuspend the cells in the provided cell plating reagent to the recommended density.

-

Cell Plating: Dispense the cell suspension into a 384-well white, opaque microplate. Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.

-

Compound Preparation: Prepare serial dilutions of the CMKLR1 antagonist in assay buffer. Also, prepare a stock solution of chemerin at a concentration that gives a maximal response (EC80).

-

Antagonist Treatment: Add the diluted antagonist to the cell plate and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add the EC80 concentration of chemerin to all wells except for the negative control wells.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection: Prepare the detection reagent according to the kit instructions. Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.

-

Data Acquisition: Read the chemiluminescent signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each antagonist concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Chemerin-Induced Macrophage Migration Assay (Transwell® Protocol)

This assay assesses the ability of a CMKLR1 antagonist to inhibit the migration of macrophages towards a chemerin gradient.

Materials:

-

Transwell® inserts with a polycarbonate membrane (e.g., 8.0 µm pore size)

-

24-well companion plates

-

Macrophage cell line (e.g., RAW 264.7)

-

Chemerin

-

CMKLR1 antagonist (e.g., α-NETA)

-

Serum-free cell culture medium

-

Calcein-AM or DAPI for cell staining

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Culture macrophages to 80-90% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.

-

Assay Setup: Place the Transwell® inserts into the 24-well plate. In the lower chamber, add serum-free medium containing a chemoattractant concentration of chemerin. In some wells, also add the CMKLR1 antagonist at various concentrations.

-

Cell Seeding: Harvest the serum-starved macrophages and resuspend them in serum-free medium. Add the cell suspension to the upper chamber of the Transwell® inserts.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a duration that allows for significant cell migration (e.g., 4-24 hours).

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Cell Staining: Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol). Stain the cells with a fluorescent dye like DAPI or Calcein-AM.

-

Imaging and Quantification: Image the lower surface of the membrane using a fluorescence microscope. Count the number of migrated cells in several random fields of view for each insert.

-

Data Analysis: Calculate the average number of migrated cells per field and determine the percent inhibition of migration by the antagonist compared to the chemerin-only control.

Resolvin E1-Induced Akt Phosphorylation (Western Blot Protocol)

This protocol details the detection of Akt phosphorylation in response to Resolvin E1 stimulation in cells expressing CMKLR1.

Materials:

-

CHO cells stably expressing human CMKLR1 (CHO-hCMKLR1)

-

Resolvin E1

-

CMKLR1 antagonist (e.g., α-NETA)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Culture and Treatment: Plate CHO-hCMKLR1 cells and grow to 80-90% confluency. Serum-starve the cells for a few hours before treatment. Pre-treat the cells with the CMKLR1 antagonist for 30 minutes, followed by stimulation with Resolvin E1 (e.g., 10 nM) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) and then incubate with the primary antibody against phospho-Akt overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of Akt phosphorylation as the ratio of phospho-Akt to total Akt.

Intracellular Calcium Flux Assay (Fluo-8 Protocol)

This assay measures changes in intracellular calcium concentration following CMKLR1 activation.

Materials:

-

Cells expressing CMKLR1 (e.g., CHO-hCMKLR1)

-

Fluo-8 AM calcium indicator dye

-

Chemerin or Resolvin E1

-

CMKLR1 antagonist (e.g., α-NETA)

-

Assay buffer (e.g., HBSS with calcium and magnesium)

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed cells into a black, clear-bottom 96-well microplate and allow them to attach overnight.

-

Dye Loading: Prepare the Fluo-8 AM loading solution according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye loading solution. Incubate the plate at 37°C for 30-60 minutes.

-

Compound Addition: Prepare serial dilutions of the CMKLR1 antagonist. If using an antagonist, add it to the wells and incubate for a short period.

-

Baseline Reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period.

-

Agonist Injection and Reading: Use the plate reader's injection system to add the agonist (chemerin or RvE1) to the wells while simultaneously recording the fluorescence signal over time.

-

Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium flux. Calculate the peak fluorescence response for each well and determine the dose-response curves for the agonist and the inhibitory effect of the antagonist.

Conclusion

The dual-ligand nature of CMKLR1, responding to both the pro-inflammatory chemerin and the pro-resolving Resolvin E1, places it as a pivotal regulator of the inflammatory response. The development and characterization of CMKLR1 antagonists, such as α-NETA, provide powerful tools to dissect these pathways and offer a promising therapeutic avenue for a range of inflammatory and metabolic diseases. By selectively blocking the pro-inflammatory arm of CMKLR1 signaling, these antagonists have the potential to shift the balance towards resolution, harnessing the endogenous pro-resolving power of the Resolvin E1 pathway. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate research and development in this exciting field. Further investigation into the nuanced interplay between different CMKLR1 ligands and the development of even more specific and potent antagonists will undoubtedly pave the way for novel and effective therapies.

References

- 1. CMKLR1 senses chemerin/resolvin E1 to control adipose thermogenesis and modulate metabolic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CMKLR1 - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to CMKLR1 Antagonism in Psoriasis Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the role of Chemokine-like Receptor 1 (CMKLR1) and its antagonists in the context of psoriasis research. It covers the underlying mechanism of action, key preclinical findings, and detailed experimental protocols relevant to the development of novel therapeutics targeting this pathway.

Introduction: The Chemerin/CMKLR1 Axis in Psoriasis Pathogenesis